N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride
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Overview
Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities . They have been found to show inhibitory potency against various enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), and cyclooxygenases (COX-1 and COX-2), as well as affinity to σ 1, σ 2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of pathways, leading to downstream effects such as inhibition of enzyme activity and modulation of receptor signaling .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can have a variety of effects, such as antibacterial, antifungal, and nematocidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced by reacting the oxadiazole derivative with a suitable amine under basic conditions.
Acetylation: The final step involves acetylation of the pyrrolidine derivative using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Agricultural Sciences: It has shown promise as a nematicide, effectively controlling plant-parasitic nematodes.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan share a similar oxadiazole core.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as certain alkaloids, have similar structural features.
Uniqueness
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride is unique due to the combination of the oxadiazole and pyrrolidine rings, which confer specific chemical properties and biological activities. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-6-11-8(15-13-6)9(12-7(2)14)3-4-10-5-9;/h10H,3-5H2,1-2H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLFOSATIDORNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCNC2)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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